molecular formula C22H24O5 B3246647 Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate CAS No. 179162-63-1

Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate

Cat. No. B3246647
M. Wt: 368.4 g/mol
InChI Key: MYSHSAIDZYLUKW-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate is a chemical compound with the following properties:



  • Chemical Formula : C22H24O5

  • Molecular Weight : 368.43 g/mol

  • Appearance : Not specified (NA)



Molecular Structure Analysis

The molecular structure of Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate consists of a benzoate ring attached to a pentyloxyphenyl group. The ketone and ester functional groups contribute to its reactivity and biological properties.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it likely participates in esterification, hydrolysis, and other organic transformations typical of esters and ketones.



Physical And Chemical Properties Analysis


  • Solubility : Information on solubility in various solvents is not readily available.

  • Melting Point : Not specified (NA)

  • Boiling Point : Not specified (NA)

  • Density : Not specified (NA)


Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate has been a subject of interest in the synthesis of various organic compounds. For instance, it is used in the cyclization process to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its utility in creating complex organic structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Application in Liquid Crystal Research

  • The compound demonstrates significant potential in the field of liquid crystals. Research shows its application in synthesizing new mesogens with photoluminescent properties, which are valuable for displays and other optical technologies. For example, the synthesis of derivatives exhibiting cholesteric and nematic/smectic A mesophases, applicable in various display technologies (Han, Wang, Zhang, & Zhu, 2010).

Contribution to Material Science

  • The compound's role in material science is also noteworthy, particularly in the creation of materials with specific mesophase behaviors. Studies have shown its effectiveness in producing materials with altered thermal and mesomorphic properties, which can be crucial in developing advanced materials for various industrial applications (Naoum, Fahmi, Alaasar, & Ahmed, 2011).

Analytical Chemistry and Crystallography

  • Additionally, this compound is significant in analytical chemistry and crystallography. It helps in understanding the molecular structure and behavior of complex organic compounds, contributing to advancements in these fields. The analysis of its crystalline structure provides insights into molecular interactions and bonding patterns essential for material design and pharmaceutical applications (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Safety And Hazards

As with any chemical compound, safety precautions are essential:



  • Handling : Use appropriate protective equipment (gloves, goggles, lab coat).

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Toxicity : No specific toxicity data is provided, so caution is advised.


Future Directions

Research avenues related to Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore modifications for improved properties.


properties

IUPAC Name

methyl 4-[3-oxo-3-(4-pentoxyphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-3-4-5-14-27-19-12-10-17(11-13-19)21(24)15-20(23)16-6-8-18(9-7-16)22(25)26-2/h6-13H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSHSAIDZYLUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192584
Record name Methyl 4-[1,3-dioxo-3-[4-(pentyloxy)phenyl]propyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate

CAS RN

179162-63-1
Record name Methyl 4-[1,3-dioxo-3-[4-(pentyloxy)phenyl]propyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179162-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[1,3-dioxo-3-[4-(pentyloxy)phenyl]propyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethylformamide (600 ml), p-pentyloxyacetophenone (60.0 g) and dimethyl terephthalate (73.5 g) were charged in 1-liter three-necked flask and stirred. To this mixture was added 28% methanolic solution (84.2 g) of sodium methoxide and, after that, a reaction was carried out at the inner temperature of 35 to 40° C. for 48 hours. After completion of the reaction, the reaction solution was added to a mixed solution of water (3,000 ml) and 1N hydrochloric acid (600 ml) to separate the crystals. The mixture was stirred at room temperature for 1 hour, and then the separated crystals were filtered. The wet crystals and methanol (1,000 ml) were charged in a 2-liter three-necked flask, heated to reflux for 2 hours and cooled down to room temperature, and the crystals were filtered. The crystals were washed with methanol (200 ml). The crystals were dried overnight in vacuo to give 1-(4-methoxycarbonylphenyl)-3-(4-pentyloxyphenyl)-propane-1,3-dione (66.0 g).
[Compound]
Name
methanolic solution
Quantity
84.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
73.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of dimethyl terephthalate (1.94 g) and potassiuim t-butoxide (2.24 g) in tetrahydrofuran (30 ml) was added 4-pentyloxyacetophenone (1.59 g) in tetrahydrofuran (10 ml) at 70° C. dropwise. The mixture was refluxed for 30 minutes and poured into 1N HCl (50 ml). The mixture was extracted with ethyl acetate (100 ml) and the organic layer was washed with H2O (100 ml), brine (100 ml) and evaporated under reduced pressure. The residue was triturated with acetonitrile (20 ml), collected by filtration and dried under reduced pressure to give 1-(4-Methoxycarbonylphenyl)-3-(4-pentyloxyphenyl)propane-1,3-dione (2.41 g) as yellow solid.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
4-pentyloxyacetophenone
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dimethylformamide (485 l), p-pentyloxyacetophenone (30.3 kg) and dimethyl terephthalate (45.6 kg) were charged in 2000-liter reactor and stirred. To this mixture was added potassium tert-butoxide (24.7 kg) in several portions and, after that, a reaction was carried out at the inner temperature of 20 to 25° C. for 3.5 hours. After completion of the reaction, methanol (1210 l) was added to the reaction solution at 20 to 30° C. and then 6N hydrochloric acid (49 l) at 5 to 15° C. The mixture was stirred at room temperature for 1 hour, and the resulting appeared crystals were filtered and washed with methanol (152 l) and then water (152 l). The crystals were dried overnight in vacuo to give 1-(4-methoxycarbonylphenyl)-3-(4-pentyloxyphenyl)propane-1,3-dione (49.6 kg).
Quantity
24.7 kg
Type
reactant
Reaction Step One
Quantity
49 L
Type
reactant
Reaction Step Two
Quantity
1210 L
Type
solvent
Reaction Step Three
Quantity
30.3 kg
Type
reactant
Reaction Step Four
Quantity
45.6 kg
Type
reactant
Reaction Step Four
Quantity
485 L
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a suspension of dimethyl terephthalate (1.94 g) and potassium t-butoxide (2.24 g) in tetrahydrofuran (30 ml) was added 4-pentyloxyacetophenone (1.59 g) in tetrahydrofuran (10 ml) at 70° C. dropwise. The mixture was refluxed for 30 minutes and poured into 1N HCl (50 ml). The mixture was extracted with ethyl acetate (100 ml) and the organic layer was washed with H2O (100 ml), brine (100 ml) and evaporated under reduced pressure. The residue was triturated with acetonitrile (20 ml), collected by filtration and dried under reduced pressure to give 1-(4-Methoxycarbonylphenyl)-3-(4-pentyloxyphenyl)propane-1,3-dione (2.41 g) as yellow solid.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
4-pentyloxyacetophenone
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate
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Reactant of Route 5
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Reactant of Route 6
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Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate

Citations

For This Compound
1
Citations
A Ohigashi, A Kanda, H Tsuboi… - … process research & …, 2005 - ACS Publications
The practical synthesis of FR195752, the side chain of Micafungin, was established utilizing a highly regioselective conversion of diaryl-β-diketone to 3,5-diarylisoxazole via the …
Number of citations: 15 pubs.acs.org

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